2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-11-18(15(2)23-14)19(22)21(9-7-17-6-4-10-24-17)13-16-5-3-8-20-12-16/h3-6,8,10-12H,7,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFKNDKBYMTJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide, with the CAS number 1396806-11-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action, supported by relevant data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 340.4 g/mol
- Structure : The compound features a furan ring, a pyridine moiety, and a thiophene group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound are still being elucidated.
Anticancer Activity
Studies have shown that derivatives of furan and thiophene can exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A related compound demonstrated an IC value of approximately 92.4 µM against a panel of cancer cell lines including human colon adenocarcinoma (CaCo-2) and human cervical cancer (HeLa) cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Example A | CaCo-2 | 92.4 |
| Example B | HeLa | 85.0 |
Antimicrobial Activity
Compounds with similar structural features have been evaluated for their antimicrobial properties. Research on thiazole derivatives suggests that modifications in the molecular structure can enhance activity against pathogens like Mycobacterium tuberculosis and Plasmodium falciparum.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : Compounds may interfere with key signaling pathways involved in tumor growth and metastasis.
Case Studies
Several studies have focused on the biological evaluation of compounds structurally related to this compound:
-
Antimalarial Activity : A study on thiazole analogs indicated that modifications at the N-aryl amide group significantly enhanced antimalarial activity against Plasmodium falciparum .
- Key Findings : Non-bulky electron-withdrawing groups were preferred at the ortho position for increased potency.
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles demonstrated promising leishmanicidal activity with low cytotoxicity toward mammalian cells .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Research has shown that derivatives containing pyridine and thiophene groups can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | 10 | Staphylococcus aureus |
| Similar Derivative | 15 | Escherichia coli |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies involving similar compounds have demonstrated:
- Inhibition of Cancer Cell Proliferation : The presence of heterocyclic rings is often associated with enhanced interactions with biological targets involved in cancer cell growth .
Enzyme Inhibition
Enzyme inhibition studies have indicated that certain derivatives can act as effective inhibitors for various enzymes implicated in disease processes:
- Kinase Inhibitors : Compounds similar to this one have been evaluated for their ability to inhibit kinases involved in cancer signaling pathways .
Case Studies
- Antibacterial Screening : A study conducted by Mir et al. (2024) evaluated a series of pyrrole derivatives for their antibacterial properties against Pseudomonas putida, revealing that modifications similar to those in this compound could enhance activity significantly .
- Anticancer Research : A recent investigation into the structure–activity relationship of furan derivatives highlighted the importance of substituents on the furan ring for maximizing anticancer effects against various cell lines .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional distinctions between the target compound and related molecules:
Key Observations
Structural Complexity and Bioactivity: The target compound’s pyridine-thiophene-furan architecture distinguishes it from ’s cyclopenta[b]thiophene derivatives (e.g., compound 24), which exhibit antiproliferative activity via tyrosine kinase inhibition . ’s thiophene-quinolone hybrids demonstrate broad-spectrum antibacterial activity, attributed to the thiophene’s electron-rich π-system enhancing membrane penetration . The target compound’s furan core may confer distinct pharmacokinetic properties compared to quinolones.
Substituent Impact: The 2-(thiophen-2-yl)ethyl group is shared with compounds in , which are part of pharmacopeial reports (e.g., tetrahydronaphthalen-amine derivatives) . This group’s flexibility and sulfur-mediated hydrogen bonding may enhance receptor interactions in diverse targets.
Therapeutic Implications :
- While the target compound lacks direct activity data, its structural parallels to ’s antiproliferative agents and ’s antibacterials suggest possible dual applications. Further studies could explore kinase inhibition or antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide, and what critical reaction conditions should be optimized?
- Methodological Answer : The compound is synthesized via multi-step routes, starting with acylation of 2,5-dimethylfuran-3-carboxylic acid derivatives using thionyl chloride to generate the reactive acyl chloride intermediate. Subsequent nucleophilic substitution with pyridin-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine requires strict temperature control (0–5°C) to prevent side reactions. Polar aprotic solvents (e.g., DMF) enhance reactivity, while stoichiometric ratios of 1.2:1 (amine:acyl chloride) improve yields. Final purification involves column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation (±2 ppm accuracy). ¹H/¹³C NMR analysis identifies key structural features:
- Furan methyl groups: δ 2.3–2.5 ppm (singlets, 6H total)
- Pyridine aromatic protons: δ 8.1–8.7 ppm (multiplet for C3-substituted pyridine)
- Thiophene β-protons: δ 7.1–7.3 ppm (doublet of doublets).
2D NMR (HSQC, HMBC) confirms connectivity between the pyridine, thiophene, and furan moieties .
Q. What biological screening platforms are appropriate for initial evaluation of therapeutic potential?
- Methodological Answer : Implement tiered screening:
- Target-based assays : Enzyme inhibition studies (e.g., kinase or protease activity) using fluorescence polarization or FRET-based readouts.
- Phenotypic screening : Assess anti-proliferative effects in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination via MTT assays.
- Counter-screening : Test cytotoxicity in non-cancerous HEK293 cells at concentrations ≥10 μM to identify selective activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Address variability through:
- Standardized protocols : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 72 hours for proliferation assays).
- Transcriptomic profiling : RNA sequencing of responsive vs. non-responsive cell lines to identify differential target expression.
- Biophysical validation : Isothermal titration calorimetry (ITC) quantifies binding affinities to suspected targets (e.g., kinases), with Kd values <100 nM indicating high potency .
Q. What computational approaches best predict the pharmacokinetic properties of this compound?
- Methodological Answer : Combine molecular dynamics simulations (AMBER/CHARMM force fields) with ADMET prediction tools :
- SwissADME : Predicts LogP (2.8–3.4), topological polar surface area (85–95 Ų), and blood-brain barrier permeability.
- CYP450 inhibition modules : Identify metabolic liabilities (e.g., CYP3A4 inhibition risk). Validate predictions with experimental Caco-2 permeability assays and microsomal stability tests .
Q. How can the synthetic yield be improved for large-scale production in research settings?
- Methodological Answer : Optimize via design of experiments (DoE) :
- Microwave-assisted synthesis : Reduces reaction time for condensation steps (30% yield improvement at 80°C, 150W).
- Flow chemistry : Enhances safety and reproducibility for exothermic acylation (residence time <2 minutes, 0.5 mL/min flow rate).
- In-line monitoring : FTIR spectroscopy tracks reaction progress in real time, enabling immediate parameter adjustments .
Q. What strategies validate the role of heterocyclic moieties (furan, pyridine, thiophene) in biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
- Synthesize analogs with modified substituents (e.g., 5-methylfuran → unsubstituted furan).
- Compare activity in enzymatic assays (e.g., 10-fold decrease in potency upon removing thiophene suggests its role in target binding).
- Perform docking simulations (AutoDock Vina) to map interactions between heterocycles and binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
